Lipophilicity Modulation: XLogP3 Shift of +1.6 Units versus the Parent 7‑Methyl‑1,8‑naphthyridin‑2‑amine Scaffold
The target compound exhibits a computed XLogP3 value of 3.1, compared to 1.5 for the unsubstituted parent scaffold 7-methyl-1,8-naphthyridin-2-amine (CAS 1568-93-0) [1][2]. This represents a +1.6 log unit increase in lipophilicity conferred solely by the 3,3-diethoxypropyl side chain. The shift moves the compound into a more favorable lipophilicity range for membrane permeability (optimal LogP range for oral bioavailability: ~1.35–3.0), while the parent scaffold sits near the lower boundary of this window.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.1 |
| Comparator Or Baseline | 7-Methyl-1,8-naphthyridin-2-amine (CAS 1568-93-0): XLogP3 = 1.5 |
| Quantified Difference | ΔXLogP3 = +1.6 log units (2.07-fold increase in predicted partition coefficient) |
| Conditions | Computed by XLogP3 3.0 algorithm via PubChem (2025 release) |
Why This Matters
A 1.6 log unit lipophilicity increase is pharmacokinetically meaningful; the 3,3-diethoxypropyl substituent provides a distinct physicochemical profile compared to the unsubstituted scaffold, making the target compound a more suitable starting point for lead optimization programs where increased membrane permeability is desired.
- [1] PubChem. (2025). Compound Summary for CID 71375474: N-(3,3-Diethoxypropyl)-7-methyl-1,8-naphthyridin-2-amine (XLogP3 = 3.1). National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/656826-80-1 View Source
- [2] PubChem. (2025). Compound Summary for CID 594420: 7-Methyl-1,8-naphthyridin-2-amine (XLogP3 = 1.5). National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/7-methyl-1_8-naphthyridin-2-amine View Source
